(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a nitrophenyl group and a tetrahydropyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure . The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- (4-nitrophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone derivatives
Uniqueness
This compound is unique due to its combination of a nitrophenyl group and a tetrahydropyridoindole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(4-nitrophenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C18H15N3O3/c22-18(12-5-7-13(8-6-12)21(23)24)20-10-9-17-15(11-20)14-3-1-2-4-16(14)19-17/h1-8,19H,9-11H2 |
InChI Key |
JXTQDOIQMIBEEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.